(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number
An In-Depth Technical Guide to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (CAS Number: 134234-04-1), a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's synthesis, properties, and critical applications, grounding all claims in authoritative scientific literature.
Introduction: A Constrained Amino Acid of Strategic Importance
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a non-proteinogenic, conformationally restricted amino acid analogue. Its rigid cyclopentene scaffold locks the amino and carboxylic acid functional groups into a specific spatial orientation, a feature highly sought after in rational drug design. This structural constraint allows for more precise interaction with biological targets, such as enzymes and receptors, often leading to enhanced potency and selectivity compared to more flexible, linear counterparts.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.[1] It is recognized as a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system, due to its role as a γ-aminobutyric acid (GABA) mimetic.[2][3] GABA is the primary inhibitory neurotransmitter in the brain, and analogues of it are crucial in the development of treatments for neurological disorders.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 134234-04-1 | [3][4] |
| Molecular Formula | C₆H₁₀ClNO₂ | [4] |
| Molecular Weight | 163.6 g/mol | [4] |
| IUPAC Name | (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride | N/A |
| Synonyms | (1S-cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride | [4] |
| Purity | Typically ≥99% (HPLC) | [5][6] |
| Form | Solid | [6] |
| Storage | Freezer | [6] |
Synthesis and Stereochemical Control: The Path from Vince Lactam
The synthesis of enantiomerically pure (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a testament to the elegance of modern asymmetric synthesis. The most established and efficient routes begin with the chiral building block (-)-Vince Lactam, formally known as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. This starting material provides the necessary stereochemical foundation for the final product.
The causality behind this choice is rooted in stereochemical control. Starting with a resolved, enantiopure precursor like Vince Lactam obviates the need for costly and often low-yielding chiral resolution steps later in the synthesis. The bicyclic system of the lactam holds the substituents in a fixed orientation, allowing for highly stereoselective transformations.
Visualizing the Synthetic Workflow
The following diagram outlines a common synthetic pathway from a protected Vince Lactam derivative to the target hydrochloride salt.
Caption: Synthetic pathway from a Vince Lactam ester to the final product.
Protocol 1: Synthesis via Hydrolysis of the Methyl Ester
This protocol describes the final step in a multi-stage synthesis, starting from the corresponding methyl ester, which is itself derived from Vince Lactam.[3] This self-validating system relies on precise pH control and temperature management to ensure high yield and purity.
Materials:
-
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate
-
Methanol
-
Triethylamine
-
Deionized Water
-
Lithium hydroxide (LiOH)
-
Acetic Acid
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Neutralization: Dissolve 10g of the methyl ester tartrate salt in 50 mL of methanol. The tartrate salt is used to stabilize the amine. Add triethylamine dropwise to neutralize the solution to a pH of 6-7. This step liberates the free amine of the methyl ester, making it ready for the subsequent hydrolysis.
-
Saponification: Add 10 mL of water and cool the reaction mixture to -20°C. The low temperature is critical to control the exothermicity of the hydrolysis and prevent potential side reactions.
-
Hydrolysis: Slowly add a pre-chilled aqueous solution of lithium hydroxide (0.16g LiOH in 5 mL water). LiOH is a strong base that effectively saponifies the methyl ester to the corresponding carboxylate. The reaction is typically rapid at this stage.
-
Quenching and Acidification: Immediately following the reaction, neutralize the excess base and protonate the carboxylate by adding acetic acid until the pH reaches 3-4. This step is crucial for preparing the free acid for isolation.
-
Work-up and Isolation: Remove the organic solvent (methanol) via rotary evaporation. Dilute the remaining aqueous solution with tetrahydrofuran (THF) to precipitate out inorganic salts.
-
Final Purification: Filter off the precipitated salts. Evaporate the filtrate to dryness to yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. To obtain the hydrochloride salt for improved stability, the free acid would be dissolved in a suitable solvent (e.g., ether) and treated with a stoichiometric amount of HCl. A yield of approximately 83.7% for the free acid has been reported for this procedure.[3]
Applications in Pharmaceutical R&D
The utility of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is most pronounced in its role as a versatile building block for complex active pharmaceutical ingredients (APIs).[2]
Key Intermediate for Antiviral Agents
A prominent application is in the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but feature a cyclopentane or cyclopentene ring instead of a ribose sugar. This modification imparts resistance to enzymatic degradation, enhancing the drug's metabolic stability and oral bioavailability.
One of the most significant uses of this compound's derivatives is as a key raw material in the manufacturing of Abacavir , an essential antiretroviral medication used to treat HIV/AIDS.[7] The (1S,4R) stereochemistry of the aminocyclopentene core is absolutely critical for the biological activity of Abacavir.
Visualizing the Role as a Chiral Precursor
The diagram below illustrates the logical flow of incorporating the chiral aminocyclopentene core into a final drug product like a carbocyclic nucleoside analogue.
Caption: Role as a core building block in API synthesis.
Applications in Neuroscience
As a constrained GABA analogue, this compound and its derivatives are valuable tools in biochemical research and for developing drugs targeting neurological disorders.[2][3] By mimicking the structure of GABA, these molecules can interact with GABA receptors or transporters, potentially modulating neuronal activity. This makes them attractive candidates for developing novel anticonvulsants, anxiolytics, and muscle relaxants.
Conclusion
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is far more than a simple chemical reagent; it is a highly engineered tool for precision drug design. Its rigid, stereochemically defined structure provides a reliable platform for constructing complex and potent pharmaceutical agents, most notably in the antiviral field. The synthesis, rooted in the principles of asymmetric chemistry, ensures the delivery of an enantiomerically pure intermediate, which is paramount for therapeutic efficacy and safety. For any organization engaged in cutting-edge drug discovery and development, a thorough understanding and strategic application of this building block are indispensable for success.
References
-
(-)-(1s,4r)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. USA Chemical Suppliers. [Link]
-
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. PubChem. [Link]
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis. [Link]
-
(1s 4r)-4-aminocyclopent 2-enecarboxylic Acid. Tradeindia. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. (-)-(1s,4r)-4-aminocyclopent-2-enecarboxylic acid suppliers USA [americanchemicalsuppliers.com]
- 6. (1s 4r)-4-aminocyclopent 2-enecarboxylic Acid - Application: Pharmaceutical Industry at Best Price in Shanghai | Chemvon Biotechnology (shanghai) Co. Ltd. [tradeindia.com]
- 7. ijcpa.in [ijcpa.in]

